molecular formula C15H21ClN2O B5733590 N-(3-chloro-4-piperidin-1-ylphenyl)-2-methylpropanamide

N-(3-chloro-4-piperidin-1-ylphenyl)-2-methylpropanamide

Cat. No.: B5733590
M. Wt: 280.79 g/mol
InChI Key: MJIBDBUGKDNUDM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-piperidin-1-ylphenyl)-2-methylpropanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a chloro-substituted phenyl group, and a propanamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

N-(3-chloro-4-piperidin-1-ylphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-11(2)15(19)17-12-6-7-14(13(16)10-12)18-8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIBDBUGKDNUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-piperidin-1-ylphenyl)-2-methylpropanamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the chloro group or the carbonyl group in the propanamide moiety, resulting in dechlorinated or reduced amide products.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dechlorinated or reduced amide products.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Medicine:

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-piperidin-1-ylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The piperidine ring and the chloro-substituted phenyl group allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • N-(3-chloro-4-piperidin-1-ylphenyl)-3-nitrobenzamide
  • N-(3-chloro-4-piperidin-1-ylphenyl)-N’-(3,4-dimethoxybenzoyl)thiourea

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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